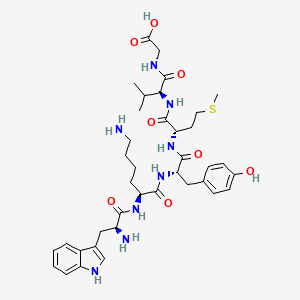
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- is a peptide compound with a complex structure. It is composed of several amino acids, including glycine, L-tryptophan, L-lysine, L-tyrosine, L-methionine, and L-valine. This compound is often used as an intermediate in the synthesis of larger peptides and proteins, and it plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Activation: The next amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Repetition: Steps 2-4 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides like EDC or DCC for peptide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the compound is used, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-leucyl-
- Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-isoleucyl-
- Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-alanyl-
Uniqueness
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of glycine, L-tryptophan, L-lysine, L-tyrosine, L-methionine, and L-valine allows it to participate in unique interactions and reactions that similar compounds may not exhibit.
Properties
CAS No. |
573691-84-6 |
|---|---|
Molecular Formula |
C38H54N8O8S |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C38H54N8O8S/c1-22(2)33(38(54)42-21-32(48)49)46-36(52)30(15-17-55-3)44-37(53)31(18-23-11-13-25(47)14-12-23)45-35(51)29(10-6-7-16-39)43-34(50)27(40)19-24-20-41-28-9-5-4-8-26(24)28/h4-5,8-9,11-14,20,22,27,29-31,33,41,47H,6-7,10,15-19,21,39-40H2,1-3H3,(H,42,54)(H,43,50)(H,44,53)(H,45,51)(H,46,52)(H,48,49)/t27-,29-,30-,31-,33-/m0/s1 |
InChI Key |
AYIFWJNVRBPKCQ-PHDILBGCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















